Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate
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Overview
Description
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is an organic compound with the molecular formula C11H12BrFO3 and a molecular weight of 291.11 g/mol . This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoate core. It is commonly used in various chemical synthesis processes due to its unique reactivity and functional group compatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate typically involves the esterification of 3-bromo-5-fluoro-2-isopropoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the protein structure .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-2-fluoro-5-isopropoxybenzoate
- Methyl 5-bromo-3-fluoro-2-isopropoxybenzoate
Uniqueness
Methyl 3-bromo-5-fluoro-2-isopropoxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity. The combination of bromine, fluorine, and isopropoxy groups allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
Molecular Formula |
C11H12BrFO3 |
---|---|
Molecular Weight |
291.11 g/mol |
IUPAC Name |
methyl 3-bromo-5-fluoro-2-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12BrFO3/c1-6(2)16-10-8(11(14)15-3)4-7(13)5-9(10)12/h4-6H,1-3H3 |
InChI Key |
YMUWKMUHCDEBJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)C(=O)OC |
Origin of Product |
United States |
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